Cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron
Description
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride: is a coordination compound that features a palladium center coordinated to two chloride ions and a bidentate ligand, 1,1’-bis(di-isopropylphosphino)ferrocene. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions .
Properties
Molecular Formula |
C22H46Cl2FeP2Pd |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
cyclopentyl-di(propan-2-yl)phosphane;dichloropalladium;iron |
InChI |
InChI=1S/2C11H23P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*9-11H,5-8H2,1-4H3;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
LNQIELJTKAPFFW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride can be synthesized by reacting 1,1’-bis(di-isopropylphosphino)ferrocene with palladium dichloride in a suitable solvent. The reaction typically proceeds under mild conditions, often at room temperature, and may require a base to facilitate the formation of the desired product .
Industrial Production Methods: The industrial production of 1,1’-bis(di-isopropylphosphino)ferrocene palladium dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is often produced in batch reactors, and the final product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, where the palladium center is oxidized.
Reduction: It can also undergo reductive elimination, where the palladium center is reduced.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halides and peroxides.
Reduction: Reducing agents such as hydrides or phosphines are often used.
Substitution: Typical reagents include aryl halides, boronic acids, and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often biaryl compounds or other coupled products .
Scientific Research Applications
1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-bis(di-isopropylphosphino)ferrocene palladium dichloride involves the coordination of the palladium center to the reactants, facilitating the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key to its catalytic activity. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride: This compound has similar catalytic properties but features diphenylphosphino ligands instead of di-isopropylphosphino ligands.
1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride: This compound has di-tert-butylphosphino ligands and is also used in cross-coupling reactions.
1,1’-Bis(dicyclohexylphosphino)ferrocene palladium dichloride: This compound features dicyclohexylphosphino ligands and is used in similar catalytic applications.
Uniqueness: 1,1’-Bis(di-isopropylphosphino)ferrocene palladium dichloride is unique due to its specific ligand environment, which provides a balance of steric and electronic properties that enhance its catalytic activity and selectivity in various organic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
